2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a piperazine ring substituted with a 5-chloro-2-methylphenylsulfonyl group. The unique structure of this compound makes it a potential candidate for various applications in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring. The piperazine ring is then introduced through nucleophilic substitution reactions, where the piperazine moiety reacts with suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the synthesis route.
Chemical Reactions Analysis
Types of Reactions
2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: It is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The piperazine ring and the sulfonyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole, are known for their antiparasitic activity.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine adipate are used as anthelmintics.
Uniqueness
2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is unique due to the combination of its benzimidazole core and the substituted piperazine ring. This unique structure imparts specific biological activities and chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-13-6-7-14(19)12-17(13)26(24,25)23-10-8-22(9-11-23)18-20-15-4-2-3-5-16(15)21-18/h2-7,12H,8-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXSNQFUDROUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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